molecular formula C21H21NO6S B2918510 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid CAS No. 2137761-07-8

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid

Cat. No.: B2918510
CAS No.: 2137761-07-8
M. Wt: 415.46
InChI Key: LVUXMQFWQRXKER-UHFFFAOYSA-N
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Description

This compound features a six-membered thiomorpholine ring substituted at the 4-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and at the 2-position with an acetic acid moiety. The 1,1-dioxo designation indicates a sulfone group, enhancing polarity and stability. The Fmoc group serves as a protective moiety in solid-phase peptide synthesis (SPPS), enabling temporary amine group protection . Its molecular formula is C₂₁H₂₁NO₆S (MW: 403.43 g/mol), and it is structurally characterized by a rigid sulfone-containing heterocycle, which influences conformational flexibility and interaction with biological targets .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)11-14-12-22(9-10-29(14,26)27)21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXMQFWQRXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137761-07-8
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy)carbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid
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Biological Activity

The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a thiomorpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are significant for its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 392.44 g/mol. The presence of the Fmoc group indicates its relevance in peptide synthesis and drug development.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The thiomorpholine moiety may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Interaction with Receptors : The amino acid derivative nature allows it to interact with various receptors, potentially modulating signaling pathways.
  • Influence on Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis, impacting cellular growth and repair mechanisms.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Description
Antitumor Activity Inhibits tumor cell proliferation in vitro and in vivo settings.
Antimicrobial Properties Exhibits activity against certain bacterial strains, suggesting potential use as an antibiotic.
Anti-inflammatory Effects Reduces inflammation markers in cellular models, indicating therapeutic potential in inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated the effect of similar thiomorpholine derivatives on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus, indicating promising antibacterial activity.

Case Study 3: Anti-inflammatory Mechanism

Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50%, highlighting its potential utility in treating inflammatory disorders.

Comparison with Similar Compounds

Thiomorpholine vs. Piperazine Derivatives

Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Structural Differences : Replaces the thiomorpholine ring with a piperazine ring (two nitrogen atoms vs. one sulfur and one nitrogen).
  • Physicochemical Properties :
    • Molecular Weight: 379.43 g/mol (vs. 403.43 g/mol for the target compound).
    • Polarity: Lower due to the absence of a sulfone group.
  • Applications : Used in SPPS for introducing piperazine-based linkers, offering different hydrogen-bonding capabilities compared to sulfone-containing analogs .

Thiomorpholine vs. Thietan/Thiolane Derivatives

Compound: 2-(1,1-Dioxo-1,6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid

  • Structural Differences : Features a four-membered thietan ring (vs. six-membered thiomorpholine).
  • Physicochemical Properties: Molecular Weight: 304.39 g/mol.
  • Applications : Less common in peptide synthesis due to steric constraints but valuable in constrained peptide design .

Compound: 2-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)(Fmoc)amino]acetic Acid (CAS: 1343794-31-9)

  • Structural Differences : Utilizes a five-membered thiolane ring.
  • Key Data: Molecular formula C₂₁H₂₁NO₆S (identical to the target compound but with a different ring system).
  • Impact : Thiolane derivatives exhibit distinct conformational preferences, influencing peptide backbone geometry .

Aromatic vs. Heterocyclic Backbones

Compound: 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid

  • Structural Differences : Replaces the thiomorpholine ring with a benzene ring.
  • Physicochemical Properties :
    • Molecular Weight: 401.44 g/mol.
    • Polarity: Lower due to the absence of a sulfone group.
  • Applications: Used in non-peptidic linker systems, offering planar aromatic interactions .

Amino Acid Derivatives with Fmoc Protection

Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic Acid (CAS: 1260596-73-3)

  • Structural Differences : Features a chiral center with a 4-methoxyphenyl side chain.
  • Key Data : Molecular Weight: 403.43 g/mol.
  • Applications : Designed for incorporating aromatic residues into peptides, with the methoxy group modulating solubility .

Physicochemical and Functional Comparison Table

Compound Name Core Structure Molecular Weight (g/mol) Sulfone Group Key Applications
Target Compound Thiomorpholine 403.43 Yes SPPS, constrained peptides
2-[4-(Fmoc-piperazin-1-yl)]acetic Acid Piperazine 379.43 No Flexible linkers
2-(1,1-Dioxo-thietan-3-yl)-Fmoc-amino Acetic Acid Thietan 304.39 Yes Strain-inducing motifs
2-(4-(Fmoc-aminomethyl)phenyl)acetic Acid Benzene 401.44 No Aromatic linkers
(S)-2-Fmoc-amino-2-(4-methoxyphenyl)acetic Acid Amino Acid 403.43 No Chiral peptide synthesis

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